![molecular formula C17H16FN5 B023758 N2-(4-(Aminometil)fenil)-5-fluoro-N4-fenilpirimidina-2,4-diamina CAS No. 916603-07-1](/img/structure/B23758.png)
N2-(4-(Aminometil)fenil)-5-fluoro-N4-fenilpirimidina-2,4-diamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of Dianilinopyrimidine_01 and related compounds often involves multi-step chemical reactions, including the use of 2,2'-bipyrimidine-containing copper(II) complexes and the nitration of pyrimidine derivatives. These methods highlight the complexity and precision required in synthesizing such compounds, ensuring the formation of the desired molecular structure with high purity and yield (Julve et al., 1993) (Latypov et al., 2007).
Molecular Structure Analysis
The molecular structure of Dianilinopyrimidine_01 is characterized by the presence of anilino groups attached to a pyrimidine ring, which significantly influences its chemical reactivity and interactions. X-ray crystallography studies provide detailed insights into the atomic arrangement and bonding within the compound, revealing its geometric configuration and electron distribution. This information is crucial for understanding the compound's reactivity and potential applications in various chemical processes (Navarro et al., 2000).
Chemical Reactions and Properties
Dianilinopyrimidine_01 undergoes various chemical reactions, including oxidation, reduction, and substitution, which can modify its properties and functionality. These reactions are fundamental for exploring the compound's potential in synthesis, catalysis, and other chemical applications. The compound's reactivity with different reagents and conditions reveals its versatility and potential as a building block in organic synthesis (Nguyen et al., 2015).
Aplicaciones Científicas De Investigación
Agente anticancerígeno
Este compuesto se ha sintetizado y evaluado como un posible agente anticancerígeno. Ha mostrado resultados prometedores en la inhibición del crecimiento de varias líneas celulares de cáncer .
Inhibidor de la tirosina quinasa
CZC-8004 es un inhibidor de cinasas de amplio espectro que se une a una variedad de tirosina cinasas, incluyendo ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2 y YES . Inhibe estas cinasas a bajas concentraciones micromolares y se puede inmovilizar para capturar y purificar estas enzimas .
Agente antimalárico
El compuesto se ha caracterizado frente a cinco cinasas de P. falciparum PfARK1, PfARK3, PfNEK3, PfPK9 y PfPKB. Ha mostrado una potente actividad antiplasmódica .
Inhibidor de FAK
Se ha diseñado y sintetizado una serie de derivados de 2,4-dianilinopirimidina como posibles inhibidores de FAK y agentes anticancerígenos .
Orientación a G-Cuadruplex
El compuesto se ha sintetizado y evaluado biológicamente como un nuevo agente anticancerígeno mediante la orientación a G-Cuadruplex .
Desarrollo de inhibidores
El compuesto se ha utilizado en campañas de química medicinal para facilitar el desarrollo de inhibidores de cinasas de Plasmodium .
Mecanismo De Acción
Target of Action
The primary targets of CZC-8004 are a range of tyrosine kinases, including EGFR and VEGFR2 . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
CZC-8004 interacts with its targets by binding to the tyrosine kinases. The binding affinity of CZC-8004 to EGFR and VEGFR2 is quite significant, with IC50 values of 650 and 437 nM, respectively . This interaction inhibits the activity of these kinases, thereby disrupting the signal transduction cascades they are involved in .
Biochemical Pathways
The inhibition of EGFR and VEGFR2 by CZC-8004 affects multiple biochemical pathways. EGFR and VEGFR2 are involved in various cellular processes, including cell proliferation, angiogenesis, and cell survival. By inhibiting these kinases, CZC-8004 disrupts these processes, leading to potential antitumor effects .
Result of Action
The result of CZC-8004’s action is its potential antitumor activity. By inhibiting key tyrosine kinases involved in cell proliferation and survival, CZC-8004 can potentially halt the growth of tumor cells and induce apoptosis .
Safety and Hazards
Direcciones Futuras
The future directions for Dianilinopyrimidine_01 involve further investigation as a potential FAK inhibitor and anticancer agent . The results from the studies provide an understanding of features needed to inhibit each individual kinase and lay groundwork for future optimization efforts toward novel antimalarials .
Propiedades
IUPAC Name |
2-N-[4-(aminomethyl)phenyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOHFWNBTUJMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580580 | |
Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916603-07-1 | |
Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.